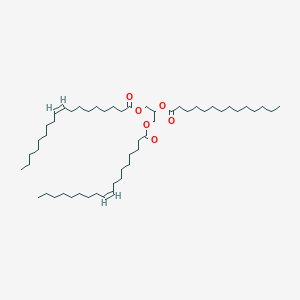

1,3-Dioleoyl-2-myristoyl glycerol

説明

特性

IUPAC Name |

[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-24-26-28-31-33-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-35-30-21-18-15-12-9-6-3)49-58-52(55)46-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h24-27,50H,4-23,28-49H2,1-3H3/b26-24-,27-25- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNSMJIEBXEPOS-DSOYXUETSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:1(9Z)/14:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of TG(18:1/14:0/18:1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of the triglyceride TG(18:1/14:0/18:1), also known as 1,3-dioleoyl-2-myristoyl-glycerol. This mixed-acid triglyceride consists of a glycerol (B35011) backbone esterified with two oleic acid (18:1) molecules at the sn-1 and sn-3 positions and one myristic acid (14:0) molecule at the sn-2 position. Understanding the physicochemical characteristics of this molecule is essential for its application in various research and development contexts, including lipidomics, drug formulation, and nutritional science. While specific experimental data for this particular triglyceride is limited, this guide consolidates available information and provides standardized experimental protocols for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of TG(18:1/14:0/18:1) are summarized below. Due to the scarcity of direct experimental data, some properties are presented as qualitative descriptions or compared with structurally similar triglycerides.

Table 1: Summary of Physicochemical Properties of TG(18:1/14:0/18:1)

| Property | Value/Description | Source/Method |

| Synonyms | 1,3-Dioleoyl-2-myristoyl-glycerol, 1,3-Olein-2-Myristin | [1] |

| Molecular Formula | C₅₃H₉₈O₆ | [1] |

| Formula Weight | 831.3 g/mol | [1] |

| Physical State | An oil at room temperature. | [1] |

| Melting Point | Data not available. For comparison, TG(18:1/16:0/18:1) has a melting point of 19 °C.[2][3] | Inferred |

| Boiling Point | Data not available. Triglycerides generally decompose at high temperatures. | Inferred |

| Density | Data not available. For comparison, TG(18:1/16:0/18:1) has a density of 0.9046 g/cm³ at 20 °C.[2] | Inferred |

| Solubility | - Methanol: Slightly soluble.[1]- Water: Insoluble (inferred from general triglyceride properties).[4]- Nonpolar Organic Solvents (e.g., chloroform, ether, benzene, acetone): Soluble (inferred from general triglyceride properties).[5][6] | [1][4][5][6] |

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of triglycerides like TG(18:1/14:0/18:1).

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting and crystallization behavior of fats and oils.[7][8][9][10][11]

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of TG(18:1/14:0/18:1) into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any volatilization during heating. An empty, sealed pan is used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., -20 °C).

-

Ramp the temperature at a controlled heating rate (e.g., 5-10 °C/min) to a temperature above the complete melting point.

-

Hold at the high temperature for a few minutes to erase the sample's thermal history.

-

Cool the sample at a controlled rate back to the initial temperature to observe crystallization.

-

Perform a second heating scan under the same conditions to obtain a consistent melting profile.

-

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere (purge rate of 20-50 mL/min) to prevent oxidation.

-

Data Analysis: The melting point is determined as the peak temperature of the melting endotherm on the thermogram. The enthalpy of fusion is calculated from the area under the peak.

Determination of Density by Pycnometer

A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows a precise volume of liquid to be obtained. This method is highly accurate for determining the density of liquids.[12][13][14][15][16]

Protocol:

-

Preparation: Thoroughly clean and dry the pycnometer.

-

Tare Weight: Accurately weigh the empty, dry pycnometer (m₀).

-

Sample Filling: Fill the pycnometer with TG(18:1/14:0/18:1) at a constant, recorded temperature (e.g., 20 °C), ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Cleaning: Carefully wipe dry the outside of the filled pycnometer.

-

Gross Weight: Weigh the pycnometer filled with the sample (m₁).

-

Reference Measurement: Repeat steps 3-5 using a reference liquid of known density at the same temperature, typically distilled water (m₂).

-

Calculation:

-

Mass of the sample (m_sample) = m₁ - m₀

-

Mass of water (m_water) = m₂ - m₀

-

Volume of the pycnometer (V) = m_water / density_of_water

-

Density of the sample (ρ_sample) = m_sample / V

-

Determination of Solubility by Gravimetric Method

The gravimetric method is a straightforward and reliable way to determine the solubility of a compound in a specific solvent at a given temperature.[17][18][19][20][21]

Protocol:

-

Saturated Solution Preparation: Add an excess amount of TG(18:1/14:0/18:1) to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: Allow the undissolved solute to settle. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter compatible with the solvent.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the triglyceride. Dry the residue to a constant weight.

-

Weighing: Accurately weigh the evaporating dish containing the dried solute.

-

Calculation:

-

Mass of the dissolved solute = (Weight of dish + solute) - (Weight of empty dish)

-

Solubility = Mass of dissolved solute / Volume of solvent used

-

Signaling Pathways

TG(18:1/14:0/18:1) is not known to be a direct signaling molecule. However, its metabolic products, particularly diacylglycerol (DAG), are crucial second messengers in various signaling cascades. The primary relevant pathway is the hydrolysis of the triglyceride by lipases, which releases DAG and fatty acids. DAG then activates key enzymes such as Protein Kinase C (PKC).[22][23][24][25][26][27][28][29][30]

Triglyceride Hydrolysis Pathway

The breakdown of triglycerides is a stepwise process catalyzed by different lipases.

Caption: Stepwise hydrolysis of TG(18:1/14:0/18:1) by lipases.

Diacylglycerol (DAG) Signaling Pathway via Protein Kinase C (PKC) Activation

Once produced, diacylglycerol acts as a second messenger to recruit and activate members of the Protein Kinase C family, which in turn phosphorylate a multitude of downstream targets, leading to various cellular responses.[23][24][25][27][31]

Caption: Activation of Protein Kinase C (PKC) by Diacylglycerol (DAG).

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | 1716-07-0 [chemicalbook.com]

- 3. 1,3-Dioleoyl-2-palmitoylglycerol | C55H102O6 | CID 13183955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lndcollege.co.in [lndcollege.co.in]

- 5. Ch26: Lipids [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ucm.es [ucm.es]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. ised-isde.canada.ca [ised-isde.canada.ca]

- 13. fpharm.uniba.sk [fpharm.uniba.sk]

- 14. scribd.com [scribd.com]

- 15. fpharm.uniba.sk [fpharm.uniba.sk]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. pharmajournal.net [pharmajournal.net]

- 19. mdpi.com [mdpi.com]

- 20. Total Fat Gravimetric Method Workflow in Portuguese Olives Using Closed-Vessel Microwave-Assisted Extraction (MAE) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]

- 22. aocs.org [aocs.org]

- 23. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. m.youtube.com [m.youtube.com]

- 27. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]

- 28. journals.physiology.org [journals.physiology.org]

- 29. researchgate.net [researchgate.net]

- 30. Lipase regulation of muscle triglyceride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. m.youtube.com [m.youtube.com]

The Occurrence and Analysis of 1,3-Dioleoyl-2-myristoyl glycerol in Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OOM) is a specific triacylglycerol (TAG) molecule that has been identified in various natural sources. As a constituent of dietary fats and oils, understanding its prevalence, the methods for its precise identification and quantification, and its metabolic fate is of significant interest in the fields of food science, nutrition, and drug development. This technical guide provides a comprehensive overview of the known natural sources of OOM, detailed experimental protocols for its analysis, and a summary of general triacylglycerol metabolism. While specific quantitative data for OOM remains sparse in publicly available literature, this guide consolidates current knowledge to support further research into this and other specific TAG molecules.

Natural Sources of 1,3-Dioleoyl-2-myristoyl glycerol

This compound has been identified as a component of the complex triacylglycerol fraction in several common animal fats and vegetable oils. The primary natural sources identified in the literature are:

-

Palm Oil (Elaeis guineensis) : Palm oil is a rich source of various triacylglycerols, and OOM has been specifically identified within its lipid profile[1][2][3][4]. The overall fatty acid composition of palm oil is dominated by palmitic and oleic acids[5][6].

-

Animal Fats :

-

Lard (Pork Fat) : Lard is known to contain a diverse range of TAGs, and OOM is among the identified regioisomers[1][2][3]. The fatty acid composition of lard is primarily oleic, palmitic, and stearic acids[5].

-

Tallow (B1178427) (Beef Fat) : Similar to lard, tallow contains OOM as part of its complex TAG mixture[1][2][3]. The major fatty acids in tallow are oleic, palmitic, and stearic acids[7][8].

-

Chicken Skin Fat : The lipid fraction of chicken skin has been shown to contain this compound[1][2][3]. Chicken fat is notable for its relatively high content of linoleic acid compared to other animal fats[9].

-

Egg Yolk : Egg yolk lipids are a complex mixture of neutral lipids and phospholipids, with OOM being identified within the triacylglycerol fraction[1][2][3][10].

-

While OOM is a known constituent of these sources, precise quantitative data on its concentration is not widely available in the literature. The tables below summarize the general triacylglycerol and fatty acid composition of these sources.

Table 1: Predominant Triacylglycerol (TAG) Classes in Selected Natural Sources

| Natural Source | Predominant TAG Classes (by carbon number and double bonds) | Reference |

| Palm Oil | C50:1, C52:2, C52:3, C48:0, C52:1 | [11] |

| Lard | C52 (dioleoyl-palmitoyl), C54 (oleoyl-palmitoyl-stearoyl) | [2] |

| Tallow | C52, C54 | [2] |

| Egg Yolk | C52 (with two or three double bonds) | [1] |

| Chicken Skin | Not specified in detail in the provided search results. |

Table 2: General Fatty Acid Composition of Selected Natural Sources (% of total fatty acids)

| Fatty Acid | Palm Oil | Lard | Tallow | Chicken Skin Fat | Egg Yolk |

| Myristic acid (14:0) | 0.5 - 2.0 | < 1.5 | 3 | Present | Present |

| Palmitic acid (16:0) | 39.9 - 47.5 | 20.0 - 30.0 | 26 | High | High |

| Stearic acid (18:0) | 3.5 - 6.0 | 8.0 - 22.0 | 14 | Present | Present |

| Oleic acid (18:1) | 36.0 - 44.0 | 35.0 - 55.0 | 47 | High | High |

| Linoleic acid (18:2) | 9.0 - 12.0 | 4.0 - 12.0 | 3 | 17.9 - 22.8 | Present |

| Reference | [5] | [5] | [8] | [9] | [10] |

Experimental Protocols for the Analysis of this compound

The accurate identification and quantification of specific triacylglycerol regioisomers like OOM require sophisticated analytical techniques. The general workflow involves lipid extraction, followed by chromatographic separation and mass spectrometric detection.

Lipid Extraction from Natural Sources

Objective: To efficiently extract total lipids from a given biological matrix while minimizing degradation.

Protocol for Animal Tissues (e.g., Lard, Tallow, Chicken Skin, Egg Yolk):

-

Sample Preparation: Homogenize fresh or rapidly frozen tissue to increase the surface area for solvent extraction. For hard tissues, pulverization in liquid nitrogen is recommended[12].

-

Solvent Extraction (Folch Method):

-

Homogenize the tissue sample in a chloroform (B151607):methanol (2:1, v/v) mixture. The final solvent volume should be approximately 20 times the volume of the tissue sample[13].

-

Agitate the mixture for 15-20 minutes at room temperature.

-

Separate the liquid phase from the solid residue by filtration or centrifugation.

-

Wash the lipid-containing liquid phase by adding 0.2 volumes of a 0.9% NaCl solution to remove non-lipid contaminants.

-

After gentle mixing, centrifuge the mixture to facilitate phase separation.

-

Carefully collect the lower chloroform phase containing the lipids.

-

The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.

-

-

Storage: Store the lipid extract in a chloroform/methanol solution at -20°C or lower under a nitrogen atmosphere to prevent oxidation[12].

Protocol for Vegetable Oils (e.g., Palm Oil):

For oils, the extraction process is simpler as they are already in a lipid-rich form.

-

Sample Preparation: Ensure the oil sample is homogeneous. If solidified, gently warm to melt and mix thoroughly.

-

Dilution: Dilute a precise amount of the oil in a suitable solvent for chromatographic analysis (e.g., isopropanol, chloroform:methanol, or hexane).

Quantification by Gas Chromatography (GC)

Objective: To separate and quantify the fatty acid methyl esters (FAMEs) derived from the triacylglycerols or to analyze intact triglycerides.

Protocol for FAMEs Analysis (GC-FID):

-

Transesterification: Convert the extracted triacylglycerols to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol.

-

GC-FID Analysis:

-

Column: Use a capillary column suitable for FAMEs analysis (e.g., a polar column like a Zebron ZB-WAX or similar).

-

Injector: Split/splitless injector at a temperature of 250-260°C.

-

Oven Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.

-

Detector: Flame Ionization Detector (FID) at a temperature of 260-280°C.

-

Carrier Gas: Helium or hydrogen.

-

Quantification: Identify FAMEs by comparing their retention times with those of known standards. Quantify by measuring the peak areas and applying response factors.

-

Protocol for Intact Triglyceride Analysis (High-Temperature GC-FID):

-

Sample Preparation: Dilute the lipid extract in a suitable solvent. Derivatization is typically not required for intact TAG analysis by modern GC systems.

-

HT-GC-FID Analysis:

-

Column: A high-temperature, non-polar capillary column (e.g., Agilent CP-SimDist or Restek Rxi-65TG) is required[14][15].

-

Injector: Cool on-column or a programmable temperature vaporizer (PTV) injector is recommended to prevent discrimination of high-boiling TAGs.

-

Oven Program: A high-temperature program is necessary, for example, from 200°C up to 370°C[15][16].

-

Detector: High-temperature FID (e.g., up to 380°C)[16].

-

Quantification: Identify TAGs based on their carbon number by comparing with standard mixtures.

-

Regioisomeric Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate and identify specific triacylglycerol regioisomers, such as OOM.

Protocol for HPLC-MS/MS Analysis:

-

Sample Preparation: Dilute the lipid extract in the initial mobile phase solvent and filter through a 0.2 µm PTFE filter.

-

HPLC Separation:

-

Column: A reversed-phase C18 column is commonly used for separating TAGs based on their partition number (equivalent carbon number).

-

Mobile Phase: A gradient of two or more solvents is typically used, for example, a mixture of acetonitrile, isopropanol, and water.

-

Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

-

Column Temperature: The column is often heated (e.g., to 30-40°C) to improve peak shape and resolution.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used. APCI is often preferred for less polar lipids like TAGs.

-

Mass Analyzer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is necessary for regioisomeric analysis.

-

Analysis Mode:

-

Full Scan MS: To identify the molecular ions of the TAGs.

-

Tandem MS (MS/MS): To fragment the molecular ions. The fragmentation pattern of TAGs can reveal the identity and position of the fatty acids. For example, in positive ion mode, the loss of a fatty acid from the sn-1/3 position is generally more favorable than from the sn-2 position, allowing for the differentiation of regioisomers.

-

-

Quantification: Quantification of specific regioisomers can be achieved by creating calibration curves with authentic standards or by using the relative abundance of specific fragment ions.

-

Visualization of Methodologies and Pathways

Experimental Workflow for Triacylglycerol Analysis

Caption: General workflow for the extraction and analysis of triacylglycerols from natural sources.

General Mammalian Triacylglycerol Metabolism

While no specific signaling pathways for this compound have been elucidated, it is expected to follow the general metabolic pathways for dietary triacylglycerols.

Caption: Overview of the metabolic pathway of dietary triacylglycerols in mammals.

Conclusion

This compound is a naturally occurring triacylglycerol found in several dietary fats and oils. While its specific biological functions and quantitative distribution are not yet fully elucidated, the analytical frameworks for its identification and quantification are well-established. This guide provides researchers with the foundational knowledge of its sources and the detailed methodologies required to further investigate this and other specific TAG regioisomers. Future research focusing on the quantitative profiling of OOM in a wider range of natural sources and exploring its potential metabolic and signaling roles will be crucial in advancing our understanding of the nutritional and physiological impact of specific triacylglycerol structures.

References

- 1. Regioisomerism of triacylglycerols in lard, tallow, yolk, chicken skin, palm oil, palm olein, palm stearin, and a transesterified blend of palm stearin and coconut oil analyzed by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. series.publisso.de [series.publisso.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tallow - Wikipedia [en.wikipedia.org]

- 9. Chicken fat - Wikipedia [en.wikipedia.org]

- 10. Egg yolk lipids: separation, characterization, and utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. aquaculture.ugent.be [aquaculture.ugent.be]

- 13. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. gcms.cz [gcms.cz]

- 15. agilent.com [agilent.com]

- 16. academic.oup.com [academic.oup.com]

The Biological Role of 1,3-Dioleoyl-2-myristoyl Glycerol in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OOM) is a specific triacylglycerol (TAG) molecule characterized by a saturated myristic acid at the sn-2 position and unsaturated oleic acids at the sn-1 and sn-3 positions of the glycerol backbone.[1][2] While found in natural sources such as palm oil, its biological significance and metabolic fate are subjects of growing interest, particularly in contrast to the more extensively studied 1,3-dioleoyl-2-palmitoyl-glycerol (OPO). This technical guide provides a comprehensive overview of the biological role of OOM in lipid metabolism, drawing upon current knowledge of TAG digestion, absorption, cellular processing, and the metabolic effects of its constituent fatty acids. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the nuanced roles of specific TAG structures in health and disease.

Digestion and Absorption of 1,3-Dioleoyl-2-myristoyl Glycerol

The metabolic journey of OOM begins in the gastrointestinal tract, where its unique structure influences its digestion and absorption. Like other TAGs, OOM undergoes enzymatic hydrolysis, primarily by pancreatic lipase (B570770) in the small intestine.[3] The specificity of pancreatic lipase for the sn-1 and sn-3 positions is a critical determinant of the metabolic fate of OOM.

Hydrolysis of OOM by pancreatic lipase is expected to yield two molecules of free oleic acid and one molecule of 2-myristoyl glycerol (2-MAG). This is in contrast to TAGs where a saturated fatty acid is at the sn-1 or sn-3 position, which would result in the release of a free saturated fatty acid. The liberated oleic acid and 2-myristoyl glycerol are then incorporated into mixed micelles, along with bile salts and other lipids, for absorption by enterocytes.

The presence of myristic acid at the sn-2 position is significant. Monoglycerides with a saturated fatty acid at the sn-2 position are more readily absorbed and re-esterified back into TAGs within the enterocyte compared to free saturated fatty acids. This structural configuration may influence the overall efficiency of fat absorption and the composition of chylomicrons, the lipoprotein particles responsible for transporting dietary fats from the intestine into the bloodstream.

Cellular Uptake and Metabolism

Once transported via chylomicrons through the lymphatic system and into the bloodstream, the TAGs within, including the re-esterified OOM, are hydrolyzed by lipoprotein lipase (LPL) located on the surface of capillary endothelial cells. This releases fatty acids and glycerol, which can then be taken up by peripheral tissues, such as adipose tissue for storage or muscle for energy.

The constituent fatty acids of OOM, oleic acid and myristic acid, have distinct metabolic roles:

-

Oleic Acid (C18:1n-9): A monounsaturated fatty acid, oleic acid is readily utilized by most tissues for energy production through beta-oxidation.[4][5] It is also a major component of membrane phospholipids (B1166683) and can be stored in lipid droplets as TAGs. Oleic acid is generally considered to have neutral to beneficial effects on cardiovascular health.

-

Myristic Acid (C14:0): A saturated fatty acid, myristic acid can also be used for energy via beta-oxidation. However, high dietary intake of myristic acid has been associated with increased plasma cholesterol levels.[6] Some studies suggest that myristic acid can regulate triglyceride synthesis in bovine mammary epithelial cells.[7] Its position at the sn-2 location in OOM may alter its metabolic handling and systemic effects compared to when it is consumed as a free fatty acid or at other positions on the glycerol backbone.

Potential Biological and Signaling Roles

While direct signaling pathways for OOM have not been elucidated, its metabolic products, particularly diacylglycerols (DAGs) and fatty acids, are known to be important signaling molecules.

-

Diacylglycerol (DAG) Signaling: During the intracellular breakdown and remodeling of TAGs, DAGs are formed as intermediates. DAGs are potent second messengers that can activate various isoforms of protein kinase C (PKC), which in turn regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[7][8][9][10] The specific fatty acid composition of DAG can influence which PKC isoforms are activated and the downstream cellular response.

-

Fatty Acid-Mediated Gene Expression: Fatty acids and their derivatives can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid and glucose metabolism.[11] Activation of PPARs by fatty acids can lead to changes in the expression of genes involved in fatty acid uptake, oxidation, and storage. The specific effects can vary depending on the type of fatty acid.

Quantitative Data on Structured Triglycerides

Direct quantitative data on the metabolic effects of this compound is scarce in the literature. However, studies on the structurally similar 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), which is used in infant formulas to mimic human milk fat, provide valuable insights. The data from these studies can serve as a proxy to hypothesize the potential effects of OOM.

Table 1: Effects of High sn-2 Palmitate Formula on Infant Stool and Fatty Acid Excretion

| Parameter | Control Formula | High sn-2 Palmitate Formula | p-value | Reference |

| Stool Dry Weight ( g/24h ) | 7.28 | 4.25 | < 0.05 | [12][13] |

| Total Fecal Fat ( g/24h ) | 1.19 | 0.79 | < 0.05 | [12][13] |

| Fecal Saponified Fat ( g/24h ) | 0.7 | 0.3 | < 0.01 | [12][13] |

This table summarizes data from studies on infant formula containing high levels of sn-2 palmitate (OPO), suggesting that the structure of the triglyceride significantly impacts fat and calcium absorption.

Table 2: Effects of Moderate Myristic Acid Intake on Plasma Lipids

| Parameter | Diet 1 (0.6% Myristic Acid) | Diet 2 (1.2% Myristic Acid) | p-value | Reference |

| Plasma Triglycerides | Higher | Lower | < 0.05 | [6][14] |

| HDL-Cholesterol | Lower | Higher | < 0.05 | [6][14] |

This table presents findings from an interventional study on the effects of moderate myristic acid intake, indicating potential beneficial effects on plasma lipid profiles at certain consumption levels.

Experimental Protocols

Protocol 1: In Vitro Digestion of this compound

This protocol simulates the digestion of OOM in the gastrointestinal tract to analyze its hydrolysis products.

Materials:

-

This compound (OOM)

-

Simulated gastric fluid (SGF)

-

Simulated intestinal fluid (SIF)

-

Porcine pancreatic lipase

-

Bile salts

-

pH meter

-

Incubator shaker (37°C)

-

Lipid extraction solvents (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) or Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

-

Gastric Phase:

-

Disperse a known amount of OOM in SGF.

-

Adjust the pH to 3.0.

-

Incubate at 37°C with gentle shaking for 1 hour.

-

-

Intestinal Phase:

-

Add SIF containing bile salts and pancreatic lipase to the gastric chyme.

-

Adjust the pH to 7.0.

-

Incubate at 37°C with continuous shaking for 2 hours, maintaining the pH at 7.0 by titration with NaOH.

-

-

Analysis:

Protocol 2: Cellular Uptake of OOM-Derived Fatty Acids

This protocol measures the uptake of fatty acids derived from OOM by cultured cells (e.g., adipocytes, hepatocytes).

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes)

-

Stable isotope-labeled oleic acid (e.g., d17-Oleic Acid) and myristic acid to synthesize labeled OOM.

-

Cell culture medium

-

Fatty acid-free bovine serum albumin (BSA)

-

Lipid extraction solvents

-

LC-MS for analysis

Procedure:

-

Cell Culture: Culture cells to the desired confluency in multi-well plates.

-

Preparation of Fatty Acid-BSA Complex: Prepare a complex of labeled OOM with fatty acid-free BSA in serum-free medium.

-

Uptake Assay:

-

Wash the cells with PBS.

-

Incubate the cells with the labeled OOM-BSA complex for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the uptake by washing the cells with ice-cold PBS containing BSA to remove unbound fatty acids.

-

-

Analysis:

Protocol 3: Quantification of Lipid Droplet Formation

This protocol quantifies the accumulation of neutral lipids in lipid droplets in response to OOM treatment.

Materials:

-

Cultured cells (e.g., HepG2 hepatocytes)

-

OOM

-

BODIPY 493/503 or Nile Red fluorescent dye

-

Formaldehyde for cell fixation

-

DAPI for nuclear staining

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Treatment: Treat cultured cells with OOM (complexed with BSA) or a vehicle control for a specified period (e.g., 24 hours).

-

Staining:

-

Fix the cells with formaldehyde.

-

Stain the cells with BODIPY 493/503 or Nile Red to visualize lipid droplets and DAPI to visualize the nuclei.

-

-

Imaging and Quantification:

Protocol 4: Gene Expression Analysis

This protocol analyzes changes in the expression of genes involved in lipid metabolism in response to OOM treatment.

Materials:

-

Cultured cells

-

OOM

-

RNA extraction kit

-

cDNA synthesis kit

-

Quantitative real-time PCR (qPCR) reagents and instrument

-

Primers for target genes (e.g., PPARα, SCD-1, FASN) and a reference gene (e.g., GAPDH)

Procedure:

-

Cell Treatment: Treat cells with OOM-BSA complex or a vehicle control.

-

RNA Extraction: Extract total RNA from the cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using primers for the target and reference genes.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[28][29]

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the key metabolic and signaling pathways relevant to the biological role of this compound.

Conclusion

This compound is a specific triacylglycerol whose biological role is largely determined by its unique structure and the metabolic fates of its constituent fatty acids, oleic acid and myristic acid. The positioning of myristic acid at the sn-2 position likely enhances its absorption and influences the composition of lipoproteins formed post-digestion. While direct research on OOM is limited, a comprehensive understanding of general triacylglycerol metabolism, coupled with data from structurally similar molecules like OPO, provides a strong foundation for future investigations. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the specific effects of OOM on lipid metabolism and its potential implications for human health and disease. Further research is warranted to elucidate the precise signaling and gene regulatory effects of OOM and its metabolites, which could open new avenues for nutritional and therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. waters.com [waters.com]

- 4. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. microbenotes.com [microbenotes.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signal transduction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. aocs.org [aocs.org]

- 15. In Vitro Digestion of Lipids in Real Foods: Influence of Lipid Organization Within the Food Matrix and Interactions with Nonlipid Components - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of Fatty Acid-Specific Lipolysis by In Vitro Digestion and GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vitro digestion of high-lipid emulsions: towards a critical interpretation of lipolysis - Food & Function (RSC Publishing) DOI:10.1039/D3FO03816E [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. abcam.com [abcam.com]

- 24. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. arxiv.org [arxiv.org]

- 27. A Fluorescence-based Assay for Characterization and Quantification of Lipid Droplet Formation in Human Intestinal Organoids [jove.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,3-Dioleoyl-2-myristoyl glycerol (CAS Number: 158298-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioleoyl-2-myristoyl glycerol (B35011) (CAS: 158298-95-4) is a structured triacylglycerol (TAG) characterized by the specific placement of oleic acid at the sn-1 and sn-3 positions and myristic acid at the sn-2 position of the glycerol backbone.[1] This defined molecular architecture confers unique physicochemical and biological properties, distinguishing it from random assortments of these fatty acids. Found in natural sources like palm oil, this asymmetric triglyceride is of growing interest in pharmaceutical sciences, particularly in the design of advanced drug delivery systems and specialized nutritional formulations.[1]

This technical guide provides a comprehensive overview of 1,3-Dioleoyl-2-myristoyl glycerol, including its physicochemical properties, potential synthesis strategies, analytical methodologies, and prospective applications in drug development, with a focus on its role in lipid-based formulation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The table below summarizes key quantitative data available for this compound.

| Property | Value | Reference |

| CAS Number | 158298-95-4 | [1][2] |

| Synonyms | 1,3-Olein-2-Myristin, TG(18:1/14:0/18:1) | [1] |

| Molecular Formula | C₅₃H₉₈O₆ | [1][2] |

| Molecular Weight | 831.36 g/mol | [2] |

| Physical Form | Oil | [1] |

| Purity | ≥98% | [2] |

| Solubility | Slightly soluble in methanol. | [1] |

| Storage Temperature | -20°C or 2-8°C | [1][2] |

| IUPAC Name | 3-[(9Z)-9-octadecenoyloxy]-2-(tetradecanoyloxy)propyl (9Z)-9-octadecenoate | [2] |

Synthesis Strategies

Generalized Chemoenzymatic Synthesis Protocol

This protocol is a generalized representation based on the synthesis of structurally similar triglycerides.[3][4][6]

Step 1: Synthesis of 2-Myristoyl-glycerol

The first step involves the selective deacylation of trimyristin (B1681580) at the sn-1 and sn-3 positions using a specific lipase (B570770).

-

Materials:

-

Trimyristin (substrate)

-

sn-1,3 specific lipase (e.g., from Rhizomucor miehei)

-

Organic solvent (e.g., hexane)

-

Buffer solution to control water activity

-

-

Procedure:

-

Dissolve trimyristin in the organic solvent.

-

Add the immobilized sn-1,3 specific lipase.

-

Incubate the reaction mixture under controlled temperature and agitation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the desired conversion to 2-myristoyl-glycerol is achieved, stop the reaction by filtering out the lipase.

-

Purify the 2-myristoyl-glycerol from the reaction mixture, for example, by crystallization.

-

Step 2: Esterification with Oleic Acid

The purified 2-myristoyl-glycerol is then esterified with an excess of oleic acid.

-

Materials:

-

2-Myristoyl-glycerol

-

Oleic acid

-

sn-1,3 specific lipase

-

Solvent (optional, can be performed in a solvent-free system)

-

-

Procedure:

-

Combine 2-myristoyl-glycerol and a molar excess of oleic acid.

-

Add the immobilized lipase.

-

Incubate the mixture under vacuum to remove water produced during the reaction, driving the equilibrium towards ester formation.

-

Monitor the formation of this compound by HPLC.

-

After the reaction is complete, deactivate and remove the lipase.

-

Purify the final product using techniques such as column chromatography or molecular distillation to remove unreacted fatty acids and byproducts.

-

Analytical Methods

Accurate and reliable analytical methods are crucial for the characterization and quality control of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for the separation and quantification of triglycerides.

-

Principle: Separation is based on the differential partitioning of the triglyceride molecules between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

-

Stationary Phase: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is often employed to achieve good separation of different triglyceride species.

-

Detection: As triglycerides lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferred for detection and quantification.

-

Sample Preparation: The sample is typically dissolved in a suitable organic solvent like hexane, and then diluted with the initial mobile phase before injection.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic separation technique (LC-MS), is a powerful tool for the structural elucidation and identification of triglycerides.

-

Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for triglycerides. ESI is a softer technique that often results in adduct ions (e.g., [M+NH₄]⁺), while APCI can cause in-source fragmentation.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides detailed structural information. The fragmentation pattern, particularly the neutral loss of fatty acid chains, allows for the identification of the fatty acids present and their positions on the glycerol backbone. The preferential loss of fatty acids from the sn-1 and sn-3 positions is a key characteristic that aids in determining the regiospecificity.

Applications in Drug Development

While direct applications of this compound in drug delivery are not extensively documented, the unique properties of structured and asymmetric lipids suggest significant potential in pharmaceutical formulations, particularly in lipid-based nanoparticles (LNPs).[8][9][10]

Potential Role in Lipid Nanoparticles (LNPs)

LNPs are at the forefront of advanced drug delivery, enabling the effective delivery of a wide range of therapeutics, including small molecules and nucleic acids. The lipid composition of these nanoparticles is a critical determinant of their stability, drug-loading capacity, and in vivo performance.

-

Core Component: As a triglyceride, this compound could serve as a core component of solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[11][12] Its oily nature at room temperature would favor its use in NLCs, where a blend of solid and liquid lipids creates an imperfect crystalline structure, potentially increasing drug loading and preventing drug expulsion during storage.

-

Modulation of Physical Properties: The specific arrangement of oleic and myristic acids can influence the packing of lipids within the nanoparticle, thereby affecting its fluidity, stability, and drug release characteristics.

-

Asymmetric Vesicles: The concept of asymmetric lipid vesicles, where the inner and outer leaflets of a lipid bilayer have different compositions, is an emerging area in drug delivery.[8] Structured triglycerides could potentially be incorporated into such systems to optimize drug encapsulation and biocompatibility.

Biological Activity and Metabolism

The biological effects of this compound are largely inferred from the metabolism of triglycerides and the known activities of its constituent fatty acids, particularly myristic acid at the sn-2 position.

Triglyceride Metabolism

Upon ingestion, triglycerides are hydrolyzed by lipases. Pancreatic lipase, which is sn-1,3 specific, would cleave the oleic acids from the sn-1 and sn-3 positions, releasing two molecules of free oleic acid and one molecule of 2-myristoyl-glycerol.[13] This 2-monoacylglycerol is readily absorbed by enterocytes and can be re-esterified back into triglycerides.

Biological Effects of sn-2 Myristic Acid

The positioning of myristic acid at the sn-2 position is significant. Studies on triglycerides with specific fatty acids at this position suggest that it can influence lipid metabolism and related signaling pathways. For instance, a moderate intake of myristic acid in the sn-2 position has been shown to have beneficial effects on plasma lipids and enhance the levels of docosahexaenoic acid (DHA) in cholesteryl esters. Myristic acid itself is also known to be involved in cellular signaling through protein myristoylation, a lipid modification that can affect protein function and localization.

While direct evidence is lacking for this compound, it is plausible that its metabolic products could influence lipid-sensitive signaling pathways. The release of oleic acid and 2-myristoyl-glycerol could impact pathways regulated by free fatty acids and monoacylglycerols.

Conclusion

This compound is a well-defined structured triglyceride with potential for specialized applications in the pharmaceutical and nutritional sciences. While specific research on this particular molecule is somewhat limited, a strong foundation for its synthesis, analysis, and potential applications can be built upon the extensive knowledge of similar structured lipids. Its unique architecture suggests a role in the development of sophisticated drug delivery systems, such as lipid nanoparticles, where precise control over the lipid composition is paramount for functionality. Further research is warranted to fully elucidate the biological activities and formulation advantages of this specific structured triglyceride.

References

- 1. caymanchem.com [caymanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric Lipid Vesicles: Techniques, Applications, and Future Perspectives as an Innovative Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bottom-up design and synthesis of limit size lipid nanoparticle systems with aqueous and triglyceride cores using millisecond microfluidic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides [mdpi.com]

- 13. mdpi.com [mdpi.com]

Solubility of 1,3-Dioleoyl-2-myristoyl Glycerol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OOM), a mixed-acid triglyceride. An understanding of its solubility is crucial for applications in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems. This document collates available solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for the formulation of lipid-based drug delivery systems.

Core Concept: Solubility of Triglycerides

Triglycerides are nonpolar lipids and their solubility is primarily governed by the "like dissolves like" principle. They are generally soluble in nonpolar organic solvents and demonstrate poor solubility in polar solvents such as water.[1][2][3] The long hydrocarbon chains of the fatty acid components contribute to their nonpolar nature.[3] The solubility of triglycerides in organic solvents is influenced by factors such as the chain length of the fatty acids, the degree of unsaturation, and the temperature. Generally, solubility increases with temperature.

Quantitative and Qualitative Solubility Data

Direct quantitative solubility data for 1,3-Dioleoyl-2-myristoyl glycerol is limited. However, available qualitative information and data for structurally similar triglycerides provide valuable insights into its expected solubility profile.

| Compound | Solvent | Solubility | Data Type |

| This compound | Methanol | Slightly soluble[4] | Qualitative |

| 1,3-Dioleoyl-2-palmitoyl glycerol (OPO) | Chloroform | Soluble[5] | Qualitative |

| Ethanol | Slightly Soluble[6][7] | Qualitative | |

| Ethyl Acetate | Slightly Soluble[6][7] | Qualitative | |

| Hexane | Formulated as a solution in hexane[8] | Qualitative | |

| 1,3-Distearoyl-2-oleoyl glycerol (SOS) | Chloroform | 10 mg/mL[9][10] | Quantitative |

| Acetone | Limited Solubility[9] | Qualitative | |

| Hexane | Limited Solubility[9] | Qualitative | |

| 1,3-Dioleoyl-2-linoleoyl glycerol (OLO) | Hexane | 10 mg/mL[11] | Quantitative |

| Chloroform | Sparingly Soluble[11] | Qualitative | |

| 1,3-Distearoyl-2-myristoyl glycerol | Chloroform | 30 mg/mL[12] | Quantitative |

| Triglycerides (General) | Ethanol (Cold) | Sparingly Soluble[9] | Qualitative |

| Organic Solvents (General) | Soluble in non-polar solvents like alcohol, chloroform, acetone, benzene (B151609) etc.[1] | Qualitative |

Experimental Protocols for Solubility Determination

Accurate determination of triglyceride solubility is essential for various research and development applications. The following are detailed methodologies for key experiments.

Gravimetric Method

This is a standard and direct method for determining the saturation solubility of a solid compound in a given solvent.[9]

Methodology:

-

Preparation of Saturated Solution: An excess amount of the triglyceride is added to a known volume or mass of the organic solvent in a sealed vial.

-

Equilibration: The vial is placed in a temperature-controlled shaker or water bath and agitated for a sufficient period to ensure equilibrium is reached.

-

Separation of Undissolved Solute: The solution is filtered through a syringe filter (chemically compatible with the solvent) to remove any undissolved solid.

-

Solvent Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed evaporation dish. The solvent is then evaporated under a stream of inert gas or in a vacuum oven at a controlled temperature.

-

Mass Determination: The dish is weighed again after all the solvent has evaporated. The difference in mass corresponds to the amount of dissolved triglyceride.

-

Calculation of Solubility: The solubility is calculated as the mass of the dissolved triglyceride per unit volume (or mass) of the solvent.

Gravimetric Method Workflow

Isothermal Method (Shake-Flask)

This is a widely used method for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess of the triglyceride is added to a series of vials containing a known amount of the selected solvent.

-

Equilibration: The vials are sealed and placed in a constant-temperature shaker bath for an extended period (e.g., 24-72 hours) to reach equilibrium.

-

Phase Separation: The vials are allowed to stand at the same temperature to allow the undissolved solid to settle.

-

Sampling and Analysis: An aliquot of the supernatant is carefully removed, filtered, and then analyzed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the dissolved triglyceride.

Differential Scanning Calorimetry (DSC)

DSC can be employed to determine the solubility of a compound by analyzing the melting endotherm of the solvent.

Methodology:

-

Sample Preparation: A series of samples are prepared with known concentrations of the triglyceride dissolved in the solvent.

-

DSC Analysis: Each sample is hermetically sealed in a DSC pan and subjected to a controlled temperature program (cooling and heating cycles). A reference pan (usually empty) is heated concurrently.

-

Data Acquisition: The difference in heat flow between the sample and reference pans is measured as a function of temperature, generating a thermogram.

-

Solubility Determination: The melting point of the solvent will decrease as the concentration of the dissolved triglyceride increases. By analyzing the changes in the melting peak of the solvent across the different concentrations, the saturation solubility can be determined using the van't Hoff equation.

Application in Lipid-Based Drug Delivery Systems

The solubility of triglycerides is a critical parameter in the development of lipid-based drug delivery systems (LBDDS), which are used to enhance the oral bioavailability of poorly water-soluble drugs.

LBDDS Formulation Workflow

In this workflow, the solubility screening of the active pharmaceutical ingredient (API) in various lipids, including triglycerides like this compound, is a critical initial step. A high solubility of the API in the lipid phase is essential for achieving a high drug loading and ensuring the physical stability of the formulation.

References

- 1. lndcollege.co.in [lndcollege.co.in]

- 2. Ch26: Lipids [chem.ucalgary.ca]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. lookchem.com [lookchem.com]

- 7. 1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | 1716-07-0 [chemicalbook.com]

- 8. 1,3-Dioleoyl-2-Palmitoyl Glycerol | CAS 1716-07-0 | Cayman Chemical | Biomol.com [biomol.com]

- 9. benchchem.com [benchchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. 1,3-Dioleoyl-2-Linoleoyl Glycerol | CAS 2190-19-4 | Cayman Chemical | Biomol.com [biomol.com]

- 12. caymanchem.com [caymanchem.com]

The Occurrence of 1,3-Dioleoyl-2-myristoyl Glycerol in Palm Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the occurrence of 1,3-Dioleoyl-2-myristoyl glycerol (B35011) (OOM), a specific triacylglycerol (TAG), in palm oil. While a minor component, understanding the presence and quantification of such TAGs is crucial for detailed lipid profiling in food science, nutrition, and pharmaceutical research. This document outlines the typical composition of palm oil, explains the expected low prevalence of OOM, and details the advanced analytical methodologies required for its detection and quantification.

Introduction: Triacylglycerol Composition of Palm Oil

Palm oil is one of the most widely consumed vegetable oils globally. Its chemical and physical properties are largely determined by its triacylglycerol (TAG) composition. TAGs are esters derived from glycerol and three fatty acids. The specific fatty acids and their positional distribution on the glycerol backbone define the individual TAG molecule.

Palm oil is characterized by a balanced composition of saturated and unsaturated fatty acids. The predominant saturated fatty acid is palmitic acid (C16:0), and the major unsaturated fatty acid is oleic acid (C18:1). Myristic acid (C14:0), a key component of OOM, is present in much smaller quantities.

Quantitative Analysis: Understanding the Scarcity of OOM

Direct quantitative data for 1,3-Dioleoyl-2-myristoyl glycerol (OOM) in palm oil is not widely reported in the literature due to its low expected concentration. The abundance of a specific TAG is primarily dependent on the prevalence of its constituent fatty acids in the oil. The tables below summarize the typical fatty acid and major triacylglycerol composition of palm oil and its fractions, providing a clear rationale for the low occurrence of OOM.

Table 1: Typical Fatty Acid Composition of Palm Oil and Its Fractions (%)

| Fatty Acid | Palm Oil | Palm Olein | Palm Stearin |

| Myristic (C14:0) | 0.5 - 2.0 | 0.5 - 1.5 | 1.0 - 2.5 |

| Palmitic (C16:0) | 39.3 - 47.5 | 38.0 - 43.5 | 48.0 - 74.0 |

| Stearic (C18:0) | 3.5 - 6.0 | 3.5 - 5.0 | 4.0 - 6.0 |

| Oleic (C18:1) | 36.0 - 44.0 | 39.8 - 46.0 | 15.5 - 36.0 |

| Linoleic (C18:2) | 9.0 - 12.0 | 10.0 - 13.5 | 3.0 - 10.0 |

| Others | < 1.0 | < 1.0 | < 1.0 |

Data compiled from multiple sources. Ranges can vary based on palm fruit variety, processing, and environmental factors.

As indicated in Table 1, myristic acid constitutes a minor fraction of the total fatty acids in palm oil. Consequently, TAGs incorporating myristic acid, such as OOM, are expected to be present in trace amounts.

Table 2: Major Triacylglycerols (TAGs) in Palm Oil (%)

| Triacylglycerol (Acyl Carbons:Double Bonds) | Abbreviation | Composition | Typical Content (%) |

| C50:1 | POP | 1,3-dipalmitoyl-2-oleoyl-glycerol | 20.5 - 36.0 |

| C52:2 | POO | 1-palmitoyl-2,3-dioleoyl-glycerol | 17.8 - 25.0 |

| C52:3 | POL | 1-palmitoyl-2-oleoyl-3-linoleoyl-glycerol | 7.8 - 12.2 |

| C48:0 | PPP | Tripalmitin | 0.4 - 17.4 |

| C52:1 | POS | 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol | 4.1 - 9.3 |

Data is indicative and sourced from studies employing LC-MS/MS analysis.[1][2]

The major TAGs in palm oil are combinations of palmitic and oleic acids. The triacylglycerol this compound (OOM) has a total acyl carbon number of 50 (18+14+18) and two double bonds (from the two oleic acid moieties), denoted as C50:2. While TAGs with 50 acyl carbons are abundant, the C50:1 (POP) species is the most prevalent. The C50:2 species containing myristic acid would be a very minor contributor to this group.

Experimental Protocols for the Analysis of Minor Triacylglycerols

The quantification of low-abundance TAGs like OOM requires highly sensitive and specific analytical techniques. Standard methods may not provide the necessary resolution or sensitivity. Below are detailed protocols for advanced analytical methods suitable for this purpose.

Sample Preparation for Triacylglycerol Analysis

Accurate and reproducible sample preparation is critical for reliable TAG analysis.[3] The following is a general protocol for the extraction and preparation of TAGs from palm oil.

-

Sample Weighing: Accurately weigh approximately 20-50 mg of the palm oil sample into a glass tube.

-

Solvent Addition: Add 10 mL of a suitable solvent, such as isopropanol (B130326) or a 2:1 (v/v) mixture of chloroform:methanol.

-

Dissolution: Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete dissolution. An ultrasonic bath can also be used to aid dissolution and extraction.[3]

-

Clarification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

-

Filtration: Carefully transfer the supernatant to an autosampler vial through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.[3]

-

Storage: If not analyzed immediately, store the prepared sample at -20°C to prevent degradation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the comprehensive analysis of TAGs.[3] Reversed-phase HPLC separates TAGs based on their polarity and hydrophobicity, while MS provides sensitive detection and structural elucidation.

-

Chromatographic System:

-

Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient elution with a binary solvent system is common.

-

Solvent A: Acetonitrile

-

Solvent B: Isopropanol or a mixture of acetone (B3395972) and acetonitrile.[4]

-

-

Flow Rate: Typically 1.0 - 1.5 mL/min.[4]

-

Column Temperature: Maintained at around 30°C.[4]

-

-

Mass Spectrometry System:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly employed for non-polar molecules like TAGs.[1][3]

-

Mass Analyzer: A triple quadrupole (TQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer can be used.

-

Detection Mode: For quantification of specific minor TAGs, Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument offers high selectivity and sensitivity.[5]

-

Data Acquisition: Data is acquired in positive ion mode, often detecting ammonium (B1175870) adducts ([M+NH4]+) of the TAGs.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of TAGs, particularly for resolving positional isomers. This method requires a high-temperature column and no prior purification of the TAG species.[6]

-

Chromatographic System:

-

Column: A high-temperature, mid-polar capillary column is required.

-

Injector: On-column injection is often used to prevent discrimination of high-molecular-weight TAGs.

-

Carrier Gas: Hydrogen or helium.

-

Temperature Program: A temperature gradient is programmed to elute the TAGs based on their volatility.

-

-

Mass Spectrometry System:

-

Ionization: Electron Ionization (EI).

-

Analysis: The fragmentation patterns of the TAGs in the mass spectrometer can provide information on the fatty acid composition and their positions on the glycerol backbone, allowing for the determination of regioisomers.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of triacylglycerols in palm oil, from sample preparation to data analysis.

Conclusion

The triacylglycerol this compound (OOM) is expected to be a very minor component of palm oil due to the low abundance of myristic acid. While its direct quantification is not commonly reported, this guide provides the foundational knowledge of palm oil composition to understand its low prevalence. For researchers requiring the precise quantification of OOM or other minor TAGs, the detailed experimental protocols for advanced analytical techniques such as HPLC-MS and GC-MS outlined herein offer a robust starting point. The successful application of these methods will enable a more comprehensive characterization of the lipid profile of palm oil, which is essential for various applications in the food, pharmaceutical, and research industries.

References

- 1. scispace.com [scispace.com]

- 2. DETERMINATION OF TRIACYLGLYCEROL COMPOSITION AND ITS CONTENT IN REFINED AND FRACTIONATED PALM OIL BY USING LC-MS/MS WITH MULTIPLE NEUTRAL LOSS SCAN – Journal of Oil Palm Research [jopr.mpob.gov.my]

- 3. benchchem.com [benchchem.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Potential Biological Activity of 1,3-Olein-2-Myristin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the triglyceride 1,3-Olein-2-Myristin. Due to the limited direct research on this specific molecule, this document extrapolates its potential physiological effects based on the well-documented biological roles of its constituent fatty acids—oleic acid and myristic acid—and the activities of the structurally analogous and extensively studied triglyceride, 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO). This guide summarizes potential impacts on cellular signaling, metabolic pathways, and gut health, presenting detailed experimental protocols for future research and quantitative data from related compounds to inform study design.

Introduction

1,3-Olein-2-Myristin is a mixed-acid triglyceride composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position. While direct experimental data on its biological effects are scarce, its structural similarity to other biologically active lipids allows for informed predictions of its potential physiological roles. This guide aims to provide a foundational resource for researchers interested in investigating the therapeutic potential of 1,3-Olein-2-Myristin.

Inferred Biological Activities

The biological activities of 1,3-Olein-2-Myristin are likely to be a composite of the effects of its constituent fatty acids and the specific positioning of myristic acid at the sn-2 position, which influences its absorption and metabolic fate.

Based on Oleic Acid (sn-1 and sn-3 positions)

Oleic acid, a monounsaturated omega-9 fatty acid, is associated with numerous health benefits.[1] Its presence at the sn-1 and sn-3 positions suggests that upon hydrolysis by pancreatic lipase, free oleic acid would be released in the gut. The potential effects include:

-

Cardioprotective Effects: Diets rich in oleic acid are linked to reduced levels of low-density lipoprotein (LDL) cholesterol and may increase high-density lipoprotein (HDL) cholesterol.[1] Oleic acid may also contribute to the blood pressure-lowering effects observed with olive oil consumption.[1]

-

Anti-inflammatory Properties: Oleic acid can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory molecules.[2][3]

-

Anticancer Activities: Some studies suggest that oleic acid and its derivatives may exhibit anticancer properties.[4] It has been shown to promote apoptosis in certain cancer cell lines.[2]

-

Cell Membrane Integrity: As a key component of phospholipids, oleic acid is crucial for maintaining the fluidity and function of cell membranes.[2]

Based on Myristic Acid (sn-2 position)

Myristic acid is a 14-carbon saturated fatty acid. Its position at the sn-2 location is significant as this allows it to be absorbed as 2-monomyristoyl-glycerol, which can be more readily incorporated into tissues.

-

Cellular Signaling: Myristic acid is utilized in the body for myristoylation, a process where it attaches to proteins. This modification is vital for protein stabilization and localization, including proteins involved in the immune system and tumor suppression.[5]

-

Metabolic Regulation: Myristic acid consumption has been shown to raise LDL cholesterol levels.[6] Studies have also indicated a strong correlation between plasma myristic acid and both triglycerides and apolipoprotein CIII, a key regulator of lipoprotein metabolism.[7] Chronic administration of myristic acid in animal models has been shown to exacerbate obesity-associated insulin (B600854) resistance and adipose tissue inflammation.[8]

-

Antibacterial Properties: Myristic acid has demonstrated antibacterial properties.[9]

Based on the Analogue 1,3-Dioleoyl-2-Palmitoylglycerol (OPO)

OPO is a structured triglyceride found in human breast milk that has been extensively studied for its beneficial effects in infants.[10] Given the structural similarity, 1,3-Olein-2-Myristin may share some of these properties:

-

Improved Intestinal Health: OPO supplementation has been shown to promote the development of intestinal villi and crypts, enhance intestinal barrier integrity by increasing the expression of tight junction proteins, and increase the number of intestinal stem cells.[11][12]

-

Enhanced Nutrient Absorption: The specific structure of OPO, with a saturated fatty acid at the sn-2 position, is thought to improve the absorption of both fatty acids and calcium.[10]

-

Modulation of Gut Microbiota: The benefits of OPO are associated with an increased abundance of beneficial bacteria such as Bifidobacterium and Akkermansia, and elevated levels of butyrate, a beneficial short-chain fatty acid.[11]

Quantitative Data Summary

As no direct quantitative data for 1,3-Olein-2-Myristin is available, the following tables summarize relevant data for its components and the analogue OPO to provide a reference for potential efficacy.

Table 1: Effects of Oleic Acid on Cardiometabolic Markers

| Parameter | Effect | Source |

|---|---|---|

| LDL Cholesterol | Decreased | [1] |

| HDL Cholesterol | Potentially Increased | [1] |

| Blood Pressure | Reduced (in the context of olive oil) |[1] |

Table 2: Effects of Myristic Acid on Lipid Profile

| Parameter | Effect | Source |

|---|---|---|

| LDL Cholesterol | Increased | [6] |

| Triglycerides | Positively Correlated | [7] |

| Apolipoprotein CIII | Positively Correlated |[7] |

Table 3: Effects of 1,3-Dioleoyl-2-Palmitoylglycerol (OPO) on Gut Health

| Parameter | Effect | Source |

|---|---|---|

| Intestinal Stem Cells | Increased Number | [11] |

| Goblet and Paneth Cell Differentiation | Promoted | [11] |

| Mucin 2 and Lysozyme 1 Expression | Increased | [11] |

| Tight Junction Protein Expression | Increased | [11] |

| Beneficial Gut Bacteria Abundance | Increased | [11] |

| Butyrate Levels | Elevated |[11] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for investigating the biological activities of 1,3-Olein-2-Myristin.

In Vitro Model: Caco-2 Cell Culture for Intestinal Barrier Function

-

Objective: To assess the effect of 1,3-Olein-2-Myristin on intestinal epithelial barrier integrity.

-

Methodology:

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.[13]

-

Treatment: The differentiated Caco-2 monolayers are treated with various concentrations of 1,3-Olein-2-Myristin (solubilized with a suitable vehicle) on the apical side.

-

Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured at regular intervals using a voltmeter to assess the integrity of the tight junctions between cells. A decrease in TEER indicates a compromised barrier.[14]

-

Paracellular Permeability Assay: A fluorescent marker of a specific molecular weight (e.g., FITC-dextran) is added to the apical chamber. The amount of fluorescence that passes through to the basolateral chamber over time is quantified to measure paracellular permeability.[14]

-

Protein Expression Analysis: After treatment, cells are lysed, and the expression of tight junction proteins (e.g., occludin, claudin-1, ZO-1) is analyzed by Western blotting or qPCR.

-

In Vivo Model: High-Fat Diet-Induced Obesity in Mice

-

Objective: To evaluate the impact of dietary 1,3-Olein-2-Myristin on metabolic parameters in an obese mouse model.[15][16]

-

Methodology:

-

Animal Model: C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks) to induce obesity and insulin resistance.[16]

-

Dietary Intervention: The high-fat diet is supplemented with 1,3-Olein-2-Myristin at a defined percentage. A control group receives the high-fat diet without the supplement.

-

Metabolic Phenotyping:

-

Tissue Analysis:

-

Adipose Tissue: Analyzed for inflammatory markers (e.g., TNF-α, IL-6) by qPCR or ELISA.

-

Liver: Assessed for steatosis (fat accumulation) through histological analysis (Oil Red O staining) and measurement of triglyceride content.[16]

-

-

Gut Microbiota Analysis

-

Objective: To determine the effect of 1,3-Olein-2-Myristin on the composition of the gut microbiota.

-

Methodology:

-

Sample Collection: Fecal samples are collected from the in vivo mouse model at baseline and at the end of the dietary intervention.

-

DNA Extraction: Bacterial DNA is extracted from the fecal samples using a commercial kit.

-

16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: The sequencing data is processed to identify the bacterial taxa present and their relative abundances. Alpha and beta diversity analyses are performed to compare the microbial communities between the control and treatment groups.

-

Visualizations: Signaling Pathways and Workflows

Inferred Signaling Pathway for Gut Barrier Enhancement

Caption: Inferred pathway for gut barrier enhancement by 1,3-Olein-2-Myristin.

Experimental Workflow for In Vivo Metabolic Study

Caption: Workflow for an in vivo study of metabolic effects.

Conclusion and Future Directions

While direct evidence is lacking, the structural characteristics of 1,3-Olein-2-Myristin and the known biological activities of its constituent fatty acids and its structural analog OPO, suggest a promising potential for this triglyceride in modulating gut health and metabolic processes. The presented experimental protocols provide a roadmap for future investigations to elucidate its specific effects and mechanisms of action. Further research is warranted to explore the therapeutic potential of 1,3-Olein-2-Myristin in areas such as inflammatory bowel disease, metabolic syndrome, and as a functional food ingredient.

References

- 1. Oleic acid - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Myristic acid - Wikipedia [en.wikipedia.org]

- 7. nutrition.org [nutrition.org]

- 8. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-DIOLEOYL-2-PALMITOYL-GLYCEROL | 1716-07-0 [chemicalbook.com]

- 11. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The intestinal barrier: a fundamental role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-fat diet-induced obesity in animal models | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 16. mdpi.com [mdpi.com]

- 17. Triglyceride Assays [cellbiolabs.com]

- 18. biocompare.com [biocompare.com]

Whitepaper: The Emerging Role of Specific Triacylglycerols in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract